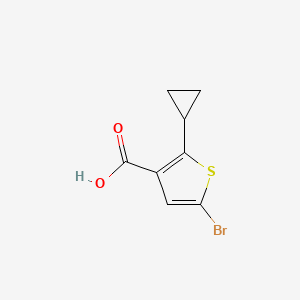

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid

Description

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is a brominated thiophene derivative featuring a cyclopropyl substituent at position 2 and a carboxylic acid group at position 3. Thiophene-based compounds are valued for their electronic properties and role as intermediates in drug design.

Properties

IUPAC Name |

5-bromo-2-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-3-5(8(10)11)7(12-6)4-1-2-4/h3-4H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSJHIPLWHUKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(S2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-cyclopropylthiophene, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide for carboxylation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process can be optimized for higher yields and cost-effectiveness. For example, the bromination step can be carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents to replace the bromine atom with other groups.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophenes, while oxidation can yield sulfoxides or sulfones .

Scientific Research Applications

5-Bromo-2-cyclopropylthiophene-3-carboxylic acid is used in several scientific research areas:

Medicinal Chemistry: It is a precursor for synthesizing various bioactive molecules, including antidiabetic and anticancer agents.

Material Science: The compound’s unique structure makes it useful in developing novel materials with specific electronic properties.

Organic Synthesis: It serves as a building block for creating complex organic molecules in research laboratories.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid depends on its application. In medicinal chemistry, derivatives of this compound may act on specific molecular targets such as enzymes or receptors. For example, antidiabetic derivatives may inhibit sodium-glucose co-transporter 2 (SGLT2), reducing glucose reabsorption in the kidneys. In cancer research, derivatives may induce apoptosis in cancer cells by interacting with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Core Heterocycle Variations

5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid (CAS 1781928-28-6)

- Core structure : Thiophene.

- Substituents : Bromine (position 5), 2,2-dimethylpropyl (position 3), carboxylic acid (position 2).

- Molecular weight : 277.18 g/mol (C₁₀H₁₃BrO₂S).

- Key differences : The bulky 2,2-dimethylpropyl group at position 3 contrasts with the cyclopropyl group in the target compound. This substituent likely increases steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the strained cyclopropyl ring. Additionally, the carboxylic acid at position 2 (vs. position 3) alters electronic distribution and acidity .

5-Bromobenzo[b]thiophene-3-carboxylic acid

- Core structure : Benzothiophene (fused benzene-thiophene system).

- Substituents : Bromine (position 5), carboxylic acid (position 3).

- This contrasts with the simpler thiophene core of the target compound, which may exhibit faster degradation under oxidative conditions .

5-Bromoindole-3-carboxylic acid

- Core structure : Indole (benzene fused to pyrrole).

- Substituents : Bromine (position 5), carboxylic acid (position 3).

- Key differences : The nitrogen atom in the indole core enables hydrogen bonding and participation in charge-transfer interactions, which are absent in thiophene derivatives. This property makes indole derivatives more suitable for biological applications, such as enzyme inhibition .

Substituent Similarity and Functional Group Impact

5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 70070-32-5)

- Similarity score : 0.97 (structural alignment).

- Key differences : The methyl group at position 3 and carboxylic acid at position 2 create distinct electronic effects compared to the cyclopropyl and carboxylic acid at position 3 in the target compound. This positioning may reduce steric strain but limit conformational flexibility .

6-Bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3)

- Similarity score : 0.97.

- Key differences: Bromine at position 6 (vs.

Data Table: Structural and Molecular Comparison

| Compound Name | Core Structure | Bromo Position | Carboxylic Acid Position | Other Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 5-Bromo-2-cyclopropylthiophene-3-carboxylic acid | Thiophene | 5 | 3 | Cyclopropyl (position 2) | Not available |

| 5-Bromo-3-(2,2-dimethylpropyl)thiophene-2-carboxylic acid | Thiophene | 5 | 2 | 2,2-dimethylpropyl (3) | 277.18 |

| 5-Bromobenzo[b]thiophene-3-carboxylic acid | Benzothiophene | 5 | 3 | None | Not available |

| 5-Bromoindole-3-carboxylic acid | Indole | 5 | 3 | None | Not available |

Key Research Findings and Implications

Reactivity : The cyclopropyl group in the target compound may enhance ring-opening reactions under acidic conditions, a feature absent in bulkier substituents like 2,2-dimethylpropyl .

Electronic Effects : Thiophene derivatives exhibit higher electron density than indole or benzothiophene analogs, favoring electrophilic substitutions at the α-positions .

Biological Activity : Indole derivatives (e.g., 5-bromoindole-3-carboxylic acid) show higher affinity for serotonin receptors due to nitrogen-mediated interactions, whereas thiophene analogs are more common in material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.